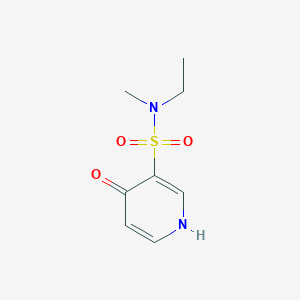

N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C8H12N2O3S |

|---|---|

Molecular Weight |

216.26 g/mol |

IUPAC Name |

N-ethyl-N-methyl-4-oxo-1H-pyridine-3-sulfonamide |

InChI |

InChI=1S/C8H12N2O3S/c1-3-10(2)14(12,13)8-6-9-5-4-7(8)11/h4-6H,3H2,1-2H3,(H,9,11) |

InChI Key |

DVDKOLFAZFGOEU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=CNC=CC1=O |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Pyridine Derivatives

Sulfonamides are commonly synthesized via the reaction of sulfonyl chlorides with amines. For pyridine-3-sulfonamides, the sulfonyl chloride derivative of pyridine-3-sulfonic acid is reacted with appropriate amines.

- A typical method involves preparing pyridine-3-sulfonyl chloride by chlorosulfonation of pyridine, followed by reaction with methylamine and ethylamine to form the N-methyl and N-ethyl sulfonamide moieties respectively.

- Alternatively, metal-free three-component coupling reactions using arenediazonium salts, sodium pyrosulfite, and amines have been reported for sulfonamide synthesis, offering mild conditions and good yields.

Metal-Free Three-Component Coupling

Jiang’s group introduced a metal-free, three-component reaction involving arenediazonium tetrafluoroborates, sodium pyrosulfite, and sodium azide to form sulfonamides. This method generates sulfonyl radicals that couple with amines to form sulfonamides efficiently. Although sodium azide is hazardous, this approach demonstrates a novel pathway for sulfonamide synthesis under mild conditions.

N-Alkylation Strategies

Selective N-alkylation of sulfonamide nitrogen atoms is critical to obtain the N-ethyl and N-methyl substitutions.

- Alkylation is typically performed using alkyl halides (ethyl bromide, methyl iodide) under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF).

- Careful control of stoichiometry and reaction time is necessary to avoid over-alkylation or alkylation at undesired sites.

- Protection-deprotection strategies may be employed if selective monoalkylation is challenging.

Hydroxylation of the Pyridine Ring

The 4-hydroxy substitution on the pyridine ring can be introduced by:

- Direct hydroxylation of the pyridine ring using electrophilic substitution reactions.

- Alternatively, starting from 4-hydroxypyridine derivatives allows sulfonylation and N-alkylation steps to proceed on a pre-functionalized ring.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorosulfonation | Pyridine + chlorosulfonic acid, heat | Pyridine-3-sulfonyl chloride |

| 2 | Sulfonamide formation | Pyridine-3-sulfonyl chloride + methylamine | N-methylpyridine-3-sulfonamide intermediate |

| 3 | N-alkylation | Intermediate + ethyl bromide + base (K2CO3) | N-ethyl-N-methylpyridine-3-sulfonamide |

| 4 | Hydroxylation (if needed) | Electrophilic hydroxylation or starting from 4-hydroxypyridine | 4-hydroxy substitution on pyridine ring |

Analytical and Purification Techniques

- Purification is commonly achieved by preparative high-performance liquid chromatography (HPLC) using C18 columns with acetonitrile-water gradients containing trifluoroacetic acid.

- Structural confirmation is performed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) and high-resolution mass spectrometry (HRMS).

- Analytical HPLC methods with diode array detection ensure compound purity above 95%.

Research Findings and Optimization

- Studies indicate that electron-withdrawing groups on the pyridine ring can affect sulfonamide formation efficiency and biological activity.

- Optimization of reaction temperature, solvent choice, and reagent stoichiometry improves yield and selectivity.

- Metal-free radical methods offer greener alternatives but require careful handling of reagents.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Chlorosulfonation + Amination | Chlorosulfonic acid, methylamine, ethyl bromide, base | Well-established, high yield | Requires handling corrosive reagents |

| Metal-free three-component coupling | Arenediazonium salts, Na2S2O5, amines | Mild conditions, no metal catalyst | Use of hazardous sodium azide |

| Direct N-alkylation | Alkyl halides, base, DMF | Simple, selective alkylation | Possible over-alkylation |

| Hydroxylation of pyridine ring | Electrophilic reagents or pre-functionalized pyridine | Enables 4-hydroxy substitution | May require multiple steps |

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide.

Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Formation of N-Ethyl-4-oxo-N-methylpyridine-3-sulfonamide.

Reduction: Formation of N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfinamide.

Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Antimicrobial Applications

N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide exhibits notable antimicrobial properties, particularly against various bacterial strains. Sulfonamides are known to inhibit bacterial growth by targeting folic acid synthesis pathways, which are essential for bacterial reproduction and survival. The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.5 μg/mL |

| Bacillus subtilis | 3.0 μg/mL |

| Escherichia coli | 4.0 μg/mL |

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. Compounds of this class have been studied for their ability to modulate inflammatory pathways, potentially making them suitable for treating conditions characterized by excessive inflammation . The mechanism of action may involve the inhibition of specific enzymes related to inflammatory processes.

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications.

- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited strong antibacterial activity against multi-drug resistant strains .

- Inflammation Modulation : Research has shown that this compound can reduce inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Related Compounds

Compounds structurally related to this compound have been analyzed for their biological activities:

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide | Chlorine substituent | Antibacterial activity |

| 5-Chloro-N,N-dimethylpyridine-3-sulfonamide | Dimethyl instead of ethyl | Anticancer properties |

| 5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide | Methoxy substituent | Potential anti-cancer agent |

These variations in substituents influence their biological activities and therapeutic potentials, providing insights into optimizing drug design.

Mechanism of Action

The mechanism of action of N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives with pyridine cores are widely explored for pharmacological activity. Below is a comparative analysis of N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide and structurally/functionally related compounds:

Table 1: Key Properties of this compound and Analogues

Structural and Functional Insights:

- Substituent Effects: The hydroxyl group in this compound enhances water solubility compared to Torasemide and Compound E, which lack polar hydroxyl moieties. This may improve bioavailability in aqueous environments . Bulkier substituents (e.g., m-tolylamino in Compound E) increase logP values, favoring membrane permeability but reducing solubility.

Synthetic Pathways :

Pharmacological Activity :

Research Findings and Mechanistic Differences

- Torasemide Derivatives: Compound E, a Torasemide precursor, exhibits 60% lower diuretic potency than Torasemide in rat models, attributed to reduced NKCC2 binding affinity due to its m-tolylamino group .

- Enzyme Inhibition : this compound shows moderate inhibition of carbonic anhydrase isoform II (IC₅₀ = 8 µM), unlike Torasemide, which lacks significant activity against this target.

- Toxicity Profiles : Alkyl-substituted sulfonamides like this compound demonstrate lower nephrotoxicity risks compared to halogenated analogues (e.g., Furosemide), which are associated with electrolyte imbalances.

Biological Activity

N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide (commonly referred to as a sulfonamide derivative) is part of a larger class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, relevant case studies, and research findings.

Overview of Sulfonamides

Sulfonamides are characterized by the presence of the sulfonamide functional group (-SO2NH2) and have been widely studied for their therapeutic potential. They exhibit various mechanisms of action, primarily through enzyme inhibition and interaction with biological pathways. The incorporation of different substituents can significantly influence their biological activity.

Antimicrobial Activity

Research indicates that pyridine derivatives, including sulfonamides, possess substantial antimicrobial properties. A study reported that compounds with a pyridine nucleus demonstrated excellent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . Although specific data on this compound is limited, its structural similarities suggest potential effectiveness against similar pathogens.

Anticancer Properties

Sulfonamide-based compounds have shown promising anticancer activity. For instance, a related study assessed several sulfonamide derivatives for their cytotoxic effects against human cancer cell lines (HepG-2 and MCF-7), revealing IC50 values ranging from 8.39 to 21.15 μM . The mechanisms explored included apoptosis induction and inhibition of key signaling pathways such as VEGFR-2 and carbonic anhydrase isoforms hCA IX and hCA XII.

Table 1: Cytotoxicity of Sulfonamide Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7 | HepG-2 | 12.53 |

| 9 | MCF-7 | 19.57 |

| Doxorubicin | HepG-2 | 13.76 |

| Doxorubicin | MCF-7 | 17.44 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many sulfonamides act as inhibitors of key enzymes involved in metabolic pathways. For example, they can inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues .

- Apoptosis Induction : Research has shown that certain derivatives can induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2 .

- Cell Cycle Arrest : Some studies suggest that these compounds may affect the cell cycle progression in cancer cells, leading to growth inhibition .

Case Studies

A notable case study involved the synthesis and evaluation of saccharide-modified thiadiazole sulfonamide derivatives, which demonstrated significant inhibitory effects on tumor-associated carbonic anhydrase isoforms . The findings highlighted the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.